molecular formula C7H3BrF2O B1343038 2-Bromo-4,5-difluorobenzaldehyde CAS No. 476620-54-9

2-Bromo-4,5-difluorobenzaldehyde

Cat. No. B1343038
M. Wt: 221 g/mol
InChI Key: ZHSZEWFWVDLMDL-UHFFFAOYSA-N
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Patent
US08124629B2

Procedure details

A solution of (2-bromo-4,5-difluoro-phenyl)-methanol (1.23 g, 5.50 mmol), triethylamine (1.39 g, 13.75 mmol) and dimethyl sulfoxide (1.72 g, 22.00 mmol) in dichloromethane (25 mL) was cooled to 0° C. Then, sulfur trioxide-pyridine (1.32 g, 8.25 mmol) was added portionwise. After one hour stirring at 0° C., a second batch of triethylamine (1.39 g, 13.75 mmol), dimethyl sulfoxide (1.72 g, 22.00 mmol) and sulfur trioxide-pyridine (1.32 g, 8.25 mmol) were added to the above reaction mixture. After another 30 minutes at 0° C., the reaction solution was diluted with dichloromethane (50 mL), and then washed with saturated sodium bicarbonate and saturated sodium thiosulfate. The organic phase was dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (RediSep® Flash column, 230-400 mesh, 10-30% ethyl acetate in hexane) afforded 2-bromo-4,5-difluoro-benzaldehyde (0.47 g, 39%). 1H NMR (300 MHz, CDCl3) δ 10.23 (s, 1 H), 7.77 (m, 1 H), 7.52 (m, 1 H).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
reactant
Reaction Step Three
Quantity
1.72 g
Type
reactant
Reaction Step Three
Quantity
1.32 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][OH:11].C(N(CC)CC)C.CS(C)=O.N1C=CC=CC=1.S(=O)(=O)=O>ClCCl>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH:10]=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)F)CO
Name
Quantity
1.39 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.72 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
N1=CC=CC=C1.S(=O)(=O)=O
Step Three
Name
Quantity
1.39 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.72 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.32 g
Type
reactant
Smiles
N1=CC=CC=C1.S(=O)(=O)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After one hour stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After another 30 minutes at 0° C.
Duration
30 min
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate and saturated sodium thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=O)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.